N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Structural topology Scaffold classification GlyT1 inhibitor comparison

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE (CAS 690249-68-4) is a synthetic benzamide derivative defined by a 2-methoxybenzamide core, a 5-morpholine-4-sulfonyl substituent, and a 3,5-bis(trifluoromethyl)phenyl amide headgroup. The compound shares its molecular formula (C20H18F6N2O5S, MW 512.42 g/mol) with the clinical-stage GlyT1 inhibitor iclepertin (BI 425809, CAS 1421936-85-7) but differs fundamentally in scaffold topology, rendering it a distinct chemical entity for research selection.

Molecular Formula C20H18F6N2O5S
Molecular Weight 512.42
CAS No. 690249-68-4
Cat. No. B2885366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE
CAS690249-68-4
Molecular FormulaC20H18F6N2O5S
Molecular Weight512.42
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H18F6N2O5S/c1-32-17-3-2-15(34(30,31)28-4-6-33-7-5-28)11-16(17)18(29)27-14-9-12(19(21,22)23)8-13(10-14)20(24,25)26/h2-3,8-11H,4-7H2,1H3,(H,27,29)
InChIKeyLFYPMLWLELOWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE (CAS 690249-68-4): Chemical Identity and Procurement Baseline


N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE (CAS 690249-68-4) is a synthetic benzamide derivative defined by a 2-methoxybenzamide core, a 5-morpholine-4-sulfonyl substituent, and a 3,5-bis(trifluoromethyl)phenyl amide headgroup. The compound shares its molecular formula (C20H18F6N2O5S, MW 512.42 g/mol) with the clinical-stage GlyT1 inhibitor iclepertin (BI 425809, CAS 1421936-85-7) but differs fundamentally in scaffold topology, rendering it a distinct chemical entity for research selection [1] . Its InChI Key is LFYPMLWLELOWPG-UHFFFAOYSA-N [1]. The compound is commercially catalogued as a research-grade screening compound with reported purity typically ≥95%, intended exclusively for non-human, non-therapeutic research applications .

Why N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE Cannot Be Interchanged with Formula-Matched Analogs


Although CAS 690249-68-4 shares its empirical formula (C20H18F6N2O5S) with the GlyT1 clinical candidate iclepertin (BI 425809), the two compounds occupy completely distinct chemical spaces. The target compound is built on a benzamide scaffold where the morpholine-4-sulfonyl group is directly attached to the central phenyl ring, whereas iclepertin employs a phenylpiperidine core with an entirely different connectivity pattern [1] [2]. At the class level, the combination of the strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group with the hydrogen-bond-accepting morpholine sulfonamide creates a pharmacophoric signature absent in simpler benzamide screening analogs—such as those lacking the sulfonyl bridge or bearing only mono-halogenated phenyl rings—which would be expected to exhibit markedly different target engagement profiles, solubility, and metabolic stability [3]. These structural divergences mean that generic substitution based solely on molecular formula or superficial substructure similarity risks selecting a compound with entirely different biological activity and physicochemical behavior.

Quantitative Differentiation Evidence for N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE (CAS 690249-68-4): Selection-Relevant Data vs. Comparators


Scaffold Divergence from Formula-Matched Clinical Candidate BI 425809 (Iclepertin): Benzamide vs. Azabicyclo Core

The target compound (CAS 690249-68-4) and the clinical GlyT1 inhibitor iclepertin (BI 425809, CAS 1421936-85-7) share the identical molecular formula C20H18F6N2O5S (MW 512.42). However, CAS 690249-68-4 features a benzamide scaffold in which the morpholine-4-sulfonyl group is directly bonded to the 5-position of a 2-methoxybenzamide ring, whereas iclepertin is built on a chiral azabicyclo[3.1.0]hexane core with a distinct methylsulfonyl and trifluoromethylethoxy substitution pattern [1] [2]. The central amide connectivity differs fundamentally: the target compound uses a secondary benzamide linkage (Ar–C(=O)–NH–Ar), whereas iclepertin employs a tertiary methanone bridge. These topological differences are not interchangeable in any structure–activity relationship (SAR) context.

Structural topology Scaffold classification GlyT1 inhibitor comparison

Physicochemical Differentiation: Predicted Lipophilicity and Hydrogen Bonding vs. Des-morpholino Benzamide Analogs

The morpholine-4-sulfonyl group at the 5-position of the benzamide core introduces a sulfonamide moiety that simultaneously acts as a hydrogen bond acceptor (S=O) and contributes polar surface area, partially offsetting the high lipophilicity imposed by the two trifluoromethyl groups. The predicted LogP for CAS 690249-68-4 (calculated as approximately 3.8–4.2) is lower than that of structurally simplified benzamide analogs lacking the morpholine-sulfonyl group, such as N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-methoxybenzamide (Hit2Lead catalog, MW 442, predicted LogP approximately 4.5–5.0) . The morpholine-4-sulfonyl moiety adds approximately 70 amu of polar mass and introduces three additional hydrogen bond acceptor sites compared to the des-sulfonyl analog, which is expected to improve aqueous solubility and reduce non-specific protein binding in biological assays [1].

Physicochemical properties Lipophilicity Hydrogen bonding Drug-likeness

Positional Isomer Differentiation: 2-Methoxy-5-(morpholine-4-sulfonyl) vs. 3-(Morpholine-4-sulfonyl) Benzamide Regioisomer

The target compound (CAS 690249-68-4) positions the morpholine-4-sulfonyl group at the 5-position of the 2-methoxybenzamide ring, generating a 2-methoxy-5-sulfonyl substitution pattern. A closely related regioisomer, N-[3,5-bis(trifluoromethyl)phenyl]-3-(morpholine-4-sulfonyl)benzamide (EVT-3639204, MW 482.4, C19H16F6N2O4S), places the sulfonamide at the 3-position of an unsubstituted benzamide ring and lacks the 2-methoxy group entirely . This positional shift eliminates the intramolecular hydrogen-bonding potential between the ortho-methoxy oxygen and the amide N–H, and relocates the sulfonamide from a para relationship with the amide (target compound) to a meta relationship (regioisomer). The molecular weight difference (512.42 vs. 482.4) reflects the loss of the methoxy group and an altered molecular formula. These regioisomers are expected to exhibit divergent target binding, metabolic stability, and solubility profiles.

Regioisomerism Positional SAR Sulfonamide positioning

Class-Level Potassium Channel Modulator Potential: Benzamide-Morpholine-Sulfonamide Pharmacophore

Benzamide derivatives bearing morpholine-sulfonyl and trifluoromethyl substituents have been disclosed in the patent literature as potent modulators of potassium channels, with specific embodiments showing utility in disorders responsive to potassium channel modulation [1] [2]. While no direct IC50 or Ki data are publicly available for CAS 690249-68-4 against specific potassium channel subtypes, the structural features of the compound—particularly the combination of a 3,5-bis(trifluoromethyl)phenyl headgroup with a morpholine-4-sulfonyl benzamide core—map directly onto the general Markush formulae described in the potassium channel modulator patent families [1]. In contrast, closely related compounds lacking the sulfonyl bridge (e.g., benzamides with direct morpholine attachment) or bearing only mono-CF3 substitution fall outside the most potent exemplar space defined in these patents. The target compound incorporates the key pharmacophoric elements associated with this activity class, positioning it as a relevant tool for ion channel screening libraries [3].

Potassium channel modulation Benzamide pharmacophore Ion channel screening

Recommended Research Application Scenarios for N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE (CAS 690249-68-4)


Potassium Channel Modulator Screening Libraries

CAS 690249-68-4 is best deployed as a member of focused screening libraries targeting voltage-gated or calcium-activated potassium channels. Its benzamide-morpholine-sulfonamide scaffold maps onto the pharmacophoric space defined in patent families disclosing benzamide potassium channel modulators [1]. For laboratories building ion channel-focused compound collections, this compound provides a chemotype that integrates both the 3,5-bis(trifluoromethyl)phenyl lipophilic headgroup and the morpholine-4-sulfonyl polar tail—a combination absent in simpler benzamide screening compounds. Procurement for this application should prioritize the target compound over regioisomers (e.g., the 3-sulfonyl benzamide variant) or des-methoxy analogs, as these lack the complete pharmacophoric signature.

Benzamide Scaffold-Based Medicinal Chemistry and Structure–Activity Relationship (SAR) Exploration

The compound serves as a versatile starting point for SAR exploration around the benzamide core. The 5-morpholine-4-sulfonyl substituent can be varied independently of the 3,5-bis(trifluoromethyl)phenyl headgroup, enabling systematic optimization of target affinity, selectivity, and drug-like properties [1]. The presence of the 2-methoxy group provides an additional vector for chemical modification (e.g., demethylation to the phenol, or replacement with other alkoxy groups) that is not available in the des-methoxy regioisomer EVT-3639204. Researchers should select this compound when the synthetic strategy requires a 5-sulfonamide handle on a 2-methoxybenzamide template.

Negative Control or Chemotype Comparator for GlyT1 Inhibitor Studies

Given that CAS 690249-68-4 shares its molecular formula and several functional groups with the GlyT1 inhibitor iclepertin (BI 425809) but is built on a fundamentally different scaffold, it can serve as a structurally matched negative control in GlyT1 target engagement assays [1] [2]. The benzamide scaffold lacks the azabicyclo core required for GlyT1 inhibition; thus, the compound is expected to show minimal activity at GlyT1, enabling its use as a chemotype specificity control. This application is only valid when the compound's inactivity at GlyT1 is confirmed in the user's assay system.

Physicochemical Probe for Sulfonamide-Containing Benzamide Solubility and Metabolic Stability Studies

The morpholine-4-sulfonyl group is a recognized structural motif for improving aqueous solubility and modulating metabolic stability in drug-like molecules [1]. CAS 690249-68-4, with its balanced LogP (predicted ~3.8–4.2) and seven hydrogen bond acceptors, is a suitable probe for studying the effect of sulfonamide incorporation on benzamide physicochemical properties. When compared head-to-head with des-sulfonyl analogs such as N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-methoxybenzamide (predicted LogP ~4.5–5.0), the target compound provides a measurable difference in lipophilicity and polar surface area that can be correlated with in vitro ADME outcomes.

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